Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with methyl groups at the 3’ and 4’ positions and a carboxylate ester group at the 4 position. It is known for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbiphenyl and methyl 4-bromobenzoate.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 3,4-dimethylphenylboronic acid and methyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a solvent like toluene or tetrahydrofuran (THF) at elevated temperatures (80-100°C) under an inert atmosphere.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Aqueous acid (HCl) or base (NaOH) solutions.
Major Products:
Nitration: Nitro derivatives of the biphenyl compound.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Incorporated into the design of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) due to its biphenyl core.
Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biology: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate depends on its specific application:
In Organic Synthesis: Acts as a precursor or intermediate, participating in various chemical reactions to form desired products.
In Materials Science: The biphenyl core contributes to the electronic properties of materials, enhancing their performance in devices like OLEDs and LCDs.
In Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
3,4-Dimethylbiphenyl: Lacks the carboxylate ester group, making it less versatile in certain applications.
4,4’-Dimethylbiphenyl: Has methyl groups at the 4 and 4’ positions, differing in substitution pattern.
Biphenyl: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness: Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate is a compound of significant interest in biological and pharmaceutical research due to its diverse applications and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound features a biphenyl structure with two methyl groups at the 3' and 4' positions and an ester functional group. Its chemical formula is C16H16O2, and it has been utilized in various synthetic pathways for the development of bioactive compounds.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Substitution Reactions : The biphenyl core allows for electrophilic aromatic substitution, which can modify its reactivity and interactions with biological targets.
- Interaction with Enzymes : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing pathways relevant to drug discovery .
- Potential Antimicrobial Activity : Similar biphenyl derivatives have shown antibacterial and antifungal properties, indicating that this compound may exhibit similar activities .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Studies : Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These studies highlight the potential for this compound in developing new antimicrobial agents .
- Pharmacological Evaluations : In a pharmacokinetic study, derivatives of biphenyl compounds were evaluated for their absorption, distribution, metabolism, and excretion (ADME) profiles. Results showed promising bioavailability and brain permeability, suggesting that this compound could be a candidate for neurological applications .
- Cancer Research : Investigations into the anticancer properties of biphenyl derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This points toward the potential use of this compound in oncology .
Properties
CAS No. |
647842-33-9 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethylphenyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-11-4-5-15(10-12(11)2)13-6-8-14(9-7-13)16(17)18-3/h4-10H,1-3H3 |
InChI Key |
RVWULOQKYNEQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
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